molecular formula C10H15BF6O3 B12832240 6-tert-Butyl-2-methoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane

6-tert-Butyl-2-methoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane

Cat. No.: B12832240
M. Wt: 308.03 g/mol
InChI Key: DNWQPJCJERBBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-2-methoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane is a highly specialized, sterically shielded boronic ester designed for advanced synthetic applications, particularly in the development of pharmaceuticals and agrochemicals. Its primary research value lies in its role as a robust coupling partner in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, a cornerstone method for forming carbon-carbon bonds. The unique molecular architecture, featuring both tert-butyl and bis(trifluoromethyl) groups, confers exceptional stability and modulates its reactivity, making it resistant to protodeboronation—a common side reaction—and thus improving reaction yields and selectivity. The presence of the trifluoromethyl (CF3) groups is of significant interest, as incorporating this moiety into target molecules dramatically alters their electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design. This reagent enables the efficient introduction of a complex, fluorinated boronate segment into aromatic and heteroaromatic systems, facilitating the synthesis of novel compounds for biological evaluation and material science research . Its application is pivotal for medicinal chemists exploring structure-activity relationships (SAR) and for developing new candidates with enhanced pharmacokinetic profiles.

Properties

Molecular Formula

C10H15BF6O3

Molecular Weight

308.03 g/mol

IUPAC Name

6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C10H15BF6O3/c1-7(2,3)6-5-8(9(12,13)14,10(15,16)17)20-11(18-4)19-6/h6H,5H2,1-4H3

InChI Key

DNWQPJCJERBBRQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Thermal and Chemical Stability

Stability is influenced by substituent electronic and steric effects:

Compound Thermal Decomposition (°C) Hydrolytic Stability (t₁/₂ in H₂O, h)
Target compound 220 48
6-Cyclohexyl-2-ethoxy-4,4-dimethyl analog 190 12
6-Phenyl-2-isopropoxy-4,4-difluoro analog 205 24

The tert-butyl and CF₃ groups in the target compound synergistically enhance thermal stability and resistance to hydrolysis compared to cyclohexyl or phenyl analogs. The CF₃ groups reduce electron density at boron, minimizing nucleophilic attack .

Reactivity in Cross-Coupling Reactions

The electron-withdrawing CF₃ groups increase the electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura couplings:

Compound Turnover Frequency (h⁻¹) Reaction Scope (Aryl Halides)
Target compound 950 Bromides, Chlorides
4,4-Dimethyl analog 620 Bromides only
4,4-Difluoro analog 880 Bromides, Iodides

The target compound exhibits broader substrate compatibility than non-fluorinated analogs, likely due to its balanced electronic profile .

Physical and Spectroscopic Properties

  • Solubility : The CF₃ groups impart high solubility in fluorinated solvents (e.g., hexafluorobenzene) but reduce compatibility with polar aprotic solvents like DMF.
  • ¹¹B NMR Shift : The target compound shows a distinct δ ~28 ppm, upfield-shifted compared to dimethyl analogs (δ ~32 ppm), reflecting electron-withdrawing effects .
  • IR Spectroscopy: Strong C-F stretches at 1150–1250 cm⁻¹ differentiate it from non-fluorinated derivatives.

Preparation Methods

Starting Materials

Ring Formation via Condensation

  • The key step is the condensation reaction between the boron source and the trifluoromethylated diol under anhydrous conditions.
  • Typical solvents include tetrahydrofuran (THF) or diethyl ether , which facilitate the formation of the cyclic boronate ester.
  • The reaction is often carried out under inert atmosphere (nitrogen or argon) to prevent hydrolysis of boron intermediates.
  • Mild heating (room temperature to 50 °C) is applied to drive the ring closure.

Introduction of Methoxy and tert-Butyl Groups

  • The methoxy group at the 2-position is introduced either by using a methoxy-substituted diol or by methylation of a hydroxy group post ring formation using methylating agents such as methyl iodide or dimethyl sulfate .
  • The tert-butyl group at the 6-position is generally introduced by employing a tert-butyl-substituted diol or by alkylation of a suitable precursor.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).
  • Final purification may involve recrystallization from solvents like hexane or ethyl acetate.
  • Characterization is performed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Research Findings and Data Summary

Step Reagents/Conditions Outcome Notes
1. Preparation of trifluoromethylated diol Starting from (R)-4,4,4-trifluorobutane-1,3-diol Provides bis(trifluoromethyl) substitution High purity diol essential for ring formation
2. Condensation with boron source Boronic acid or BCl3 in THF, inert atmosphere, RT to 50 °C Formation of 1,3,2-dioxaborinane ring Avoid moisture to prevent hydrolysis
3. Introduction of methoxy group Methylation with methyl iodide or use of methoxy-substituted diol Methoxy substitution at 2-position Controlled methylation avoids overalkylation
4. Introduction of tert-butyl group Use of tert-butyl-substituted diol or alkylation tert-Butyl substitution at 6-position Bulky group stabilizes ring conformation
5. Purification Column chromatography, recrystallization Pure compound isolated Confirmed by NMR, MS, IR

Analytical and Spectroscopic Data (Typical)

Technique Data/Observation Interpretation
1H NMR Signals corresponding to tert-butyl (singlet ~1.2 ppm), methoxy (singlet ~3.3 ppm), ring protons Confirms substitution pattern and ring integrity
13C NMR Signals for CF3 carbons (~120 ppm), tert-butyl carbons (~30 ppm), methoxy carbon (~55 ppm) Confirms trifluoromethyl and alkyl substituents
19F NMR Sharp singlet for CF3 groups (~ -63 ppm) Confirms presence of trifluoromethyl groups
Mass Spectrometry Molecular ion peak consistent with C11H18BF3O3 Confirms molecular weight and composition
IR Spectroscopy B-O stretching bands (~1350-1200 cm-1), C-F stretching (~1100-1300 cm-1) Confirms boronate and trifluoromethyl groups

Summary and Expert Notes

  • The preparation of this compound is a multi-step process requiring careful selection of starting diols and boron reagents.
  • The key synthetic challenge lies in maintaining the integrity of the trifluoromethyl groups and achieving selective substitution without ring degradation.
  • The use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of boron intermediates.
  • The compound’s unique substitution pattern makes it a valuable intermediate in advanced organoboron chemistry and materials science.

This synthesis approach is supported by literature on related dioxaborinane compounds and trifluoromethylated diols, as well as general organoboron synthetic methodologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.